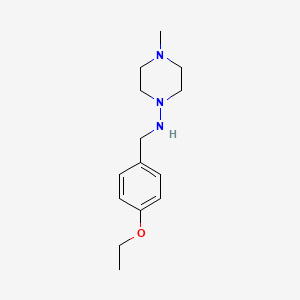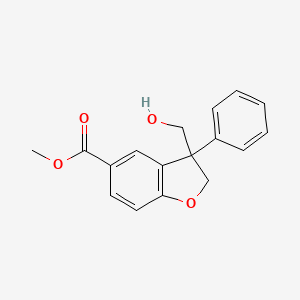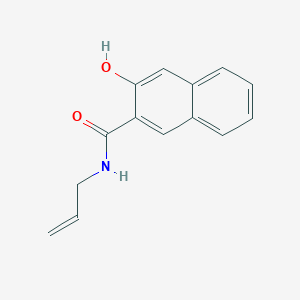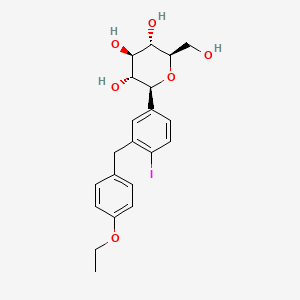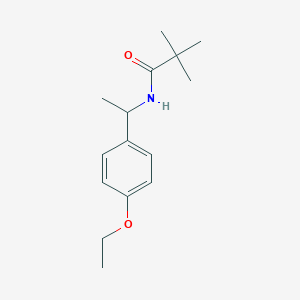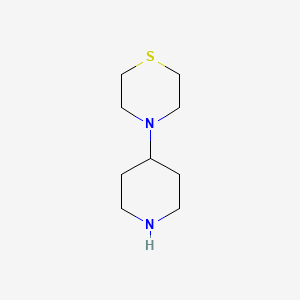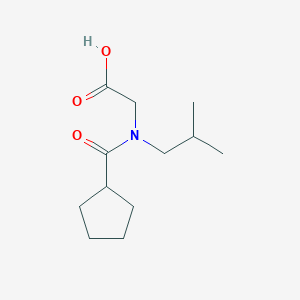![molecular formula C8H6BrN3S B14904958 8-Bromo-2-(methylthio)pyrido[3,2-d]pyrimidine](/img/structure/B14904958.png)
8-Bromo-2-(methylthio)pyrido[3,2-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Bromo-2-(methylthio)pyrido[3,2-d]pyrimidine is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is characterized by the presence of a bromine atom at the 8th position and a methylthio group at the 2nd position of the pyrido[3,2-d]pyrimidine core. Pyridopyrimidines are known for their diverse biological activities and are widely studied for their potential therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-2-(methylthio)pyrido[3,2-d]pyrimidine typically involves the bromination of 2-(methylthio)pyrido[3,2-d]pyrimidine. A common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in an organic solvent such as methanol or acetonitrile . The reaction is carried out under reflux conditions to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .
Analyse Des Réactions Chimiques
Types of Reactions
8-Bromo-2-(methylthio)pyrido[3,2-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The methylthio group can be oxidized to a sulfoxide or sulfone, and reduced back to the thiol form.
Coupling Reactions: The compound can participate in Suzuki or Heck coupling reactions to form more complex structures.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination.
Palladium Catalysts: Used in coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation of the methylthio group.
Major Products Formed
Substituted Pyridopyrimidines: Formed through nucleophilic substitution.
Sulfoxides and Sulfones: Formed through oxidation of the methylthio group.
Applications De Recherche Scientifique
8-Bromo-2-(methylthio)pyrido[3,2-d]pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a kinase inhibitor, which can regulate various cellular processes.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mécanisme D'action
The compound exerts its effects primarily through the inhibition of protein kinases. It binds to the ATP-binding site of the kinase, preventing phosphorylation of target proteins. This inhibition disrupts signaling pathways that are crucial for cell growth and survival, making it a potential anticancer agent . The molecular targets include tyrosine kinases and serine/threonine kinases, which are involved in various cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-8-bromo-pyrido[3,2-d]pyrimidine: Similar structure but with an amino group instead of a methylthio group.
8-Chloro-2-(methylthio)pyrido[3,2-d]pyrimidine: Similar structure but with a chlorine atom instead of bromine.
2-(Methylthio)pyrido[3,2-d]pyrimidine: Lacks the bromine atom.
Uniqueness
8-Bromo-2-(methylthio)pyrido[3,2-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both bromine and methylthio groups allows for diverse chemical modifications and enhances its potential as a therapeutic agent .
Propriétés
Formule moléculaire |
C8H6BrN3S |
|---|---|
Poids moléculaire |
256.12 g/mol |
Nom IUPAC |
8-bromo-2-methylsulfanylpyrido[3,2-d]pyrimidine |
InChI |
InChI=1S/C8H6BrN3S/c1-13-8-11-4-6-7(12-8)5(9)2-3-10-6/h2-4H,1H3 |
Clé InChI |
HJHHWDVAQMFDOT-UHFFFAOYSA-N |
SMILES canonique |
CSC1=NC2=C(C=CN=C2C=N1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


